molecular formula C25H17F2N3S B11466711 4-[(3-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[(3-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11466711
M. Wt: 429.5 g/mol
InChI Key: BUIGWTMDMQLFNW-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)-4-{[(3-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolopyrimidine core, which is a fused bicyclic structure, and is substituted with fluorophenyl, phenyl, and sulfanyl groups. The presence of fluorine atoms in the phenyl rings enhances the compound’s chemical stability and biological activity, making it a valuable subject for study in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-fluorophenyl)-4-{[(3-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may start with the formation of the pyrrolopyrimidine core, followed by the introduction of the fluorophenyl and phenyl groups through nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The sulfanyl group can be introduced via thiol-ene reactions or other sulfur-based coupling methods.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

7-(3-Fluorophenyl)-4-{[(3-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfanyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl rings, where the fluorine atoms can be replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, alkoxides, palladium catalysts

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

7-(3-Fluorophenyl)-4-{[(3-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Its biological activity is studied for potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound is investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of 7-(3-fluorophenyl)-4-{[(3-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects that can alter cellular processes like proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    7-Phenyl-4-{[(phenyl)methyl]sulfanyl}-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    7-(4-Fluorophenyl)-4-{[(4-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with fluorine atoms in different positions, affecting its reactivity and activity.

    7-(3-Chlorophenyl)-4-{[(3-chlorophenyl)methyl]sulfanyl}-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine:

Uniqueness

The presence of fluorine atoms in 7-(3-fluorophenyl)-4-{[(3-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine imparts unique properties, such as increased chemical stability, enhanced biological activity, and improved pharmacokinetic profiles. These characteristics make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H17F2N3S

Molecular Weight

429.5 g/mol

IUPAC Name

7-(3-fluorophenyl)-4-[(3-fluorophenyl)methylsulfanyl]-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C25H17F2N3S/c26-19-9-4-6-17(12-19)15-31-25-23-22(18-7-2-1-3-8-18)14-30(24(23)28-16-29-25)21-11-5-10-20(27)13-21/h1-14,16H,15H2

InChI Key

BUIGWTMDMQLFNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)SCC4=CC(=CC=C4)F)C5=CC(=CC=C5)F

Origin of Product

United States

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